

# Alloaromadendrene: A Comprehensive Technical Guide on its Physical and Chemical Properties

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## Compound of Interest

Compound Name: Aromadendrene

Cat. No.: B7782881

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For Researchers, Scientists, and Drug Development Professionals

**Abstract:** Alloaromadendrene is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and essential oils. As a member of the aromadendrane class, its unique tricyclic structure, composed of fused five-, seven-, and three-membered rings, is a subject of interest in natural product chemistry. This document provides an in-depth technical overview of the physical and chemical properties of alloaromadendrene, including its structural details, spectroscopic data, and known biological activities. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing critical data, experimental methodologies for its isolation and characterization, and a summary of its potential therapeutic applications.

## Chemical Identity and Structure

Alloaromadendrene is a sesquiterpenoid with the molecular formula  $C_{15}H_{24}$ . Its structure features a distinctive cyclopropane ring fused to a hydroazulene skeleton. The CAS Registry Number for the (-)-enantiomer, which is commonly found in nature, is 25246-27-9.

Table 1: Chemical Identifiers for (-)-Alloaromadendrene

Identifier	Value	Source(s)
IUPAC Name	(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene	
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	
Molecular Weight	204.35 g/mol	
Monoisotopic Mass	204.187800766 Da	
CAS Number	25246-27-9	
InChI Key	ITYNGVSTWVVIC-DHGGKCLASA-N	
SMILES	<chem>C[C@@H]1CC[C@H]2[C@@H]1[C@H]3--INVALID-LINK--C3(C)C</chem>	
Synonyms	(-)-allo-Aromadendrene, L-Alloaromadendrene	

## Physical Properties

**Alloaromadendrene** is typically described as a colorless clear liquid. Its physical characteristics are consistent with other volatile sesquiterpenes. The quantitative physical data are summarized in the table below.

Table 2: Physical Properties of **Alloaromadendrene**

Property	Value	Conditions	Source(s)
Appearance	Colorless clear liquid (est.)	-	
Boiling Point	257.00 to 258.00 °C	@ 760.00 mm Hg	
265-267 °C	(lit.)		
121.00 °C	@ 10.00 mm Hg		
Density	0.923 g/mL	@ 20 °C (lit.)	
Specific Gravity	0.92300	@ 20.00 °C	
Refractive Index	1.50100	@ 20.00 °C	
1.501	n <sub>20</sub> /D		
Optical Activity	[α] <sub>20</sub> /D -33±1°	neat	
Flash Point	248.00 °F (120.00 °C)	TCC (closed cup)	
Vapor Pressure	0.023000 mmHg	@ 25.00 °C (est.)	
Solubility	Soluble in alcohol	-	
Insoluble in water	-		
0.07057 mg/L	@ 25 °C (est.)		
0.0024 g/L	(ALOGPS prediction)		
logP (o/w)	6.427 (est.)	-	
4.7 (XLogP3-AA)	-		

## Chemical and Spectroscopic Properties

The chemical characterization of **alloaromadendrene** relies heavily on spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its identification and structural elucidation.

## Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for identifying **alloaromadendrene** in complex mixtures like essential oils. In electron ionization (EI) mode, **alloaromadendrene** produces a characteristic fragmentation pattern. The mass spectrum typically shows a molecular ion peak ( $M^+$ ) at  $m/z$  204, with prominent fragment ions at  $m/z$  161, 91, 93, 107, and 41.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for the definitive structural confirmation of **alloaromadendrene**. The spectra reveal the specific arrangement of protons and carbons, confirming the tricyclic core and the positions of the methyl groups and the exocyclic methylene group.

## Stability and Storage

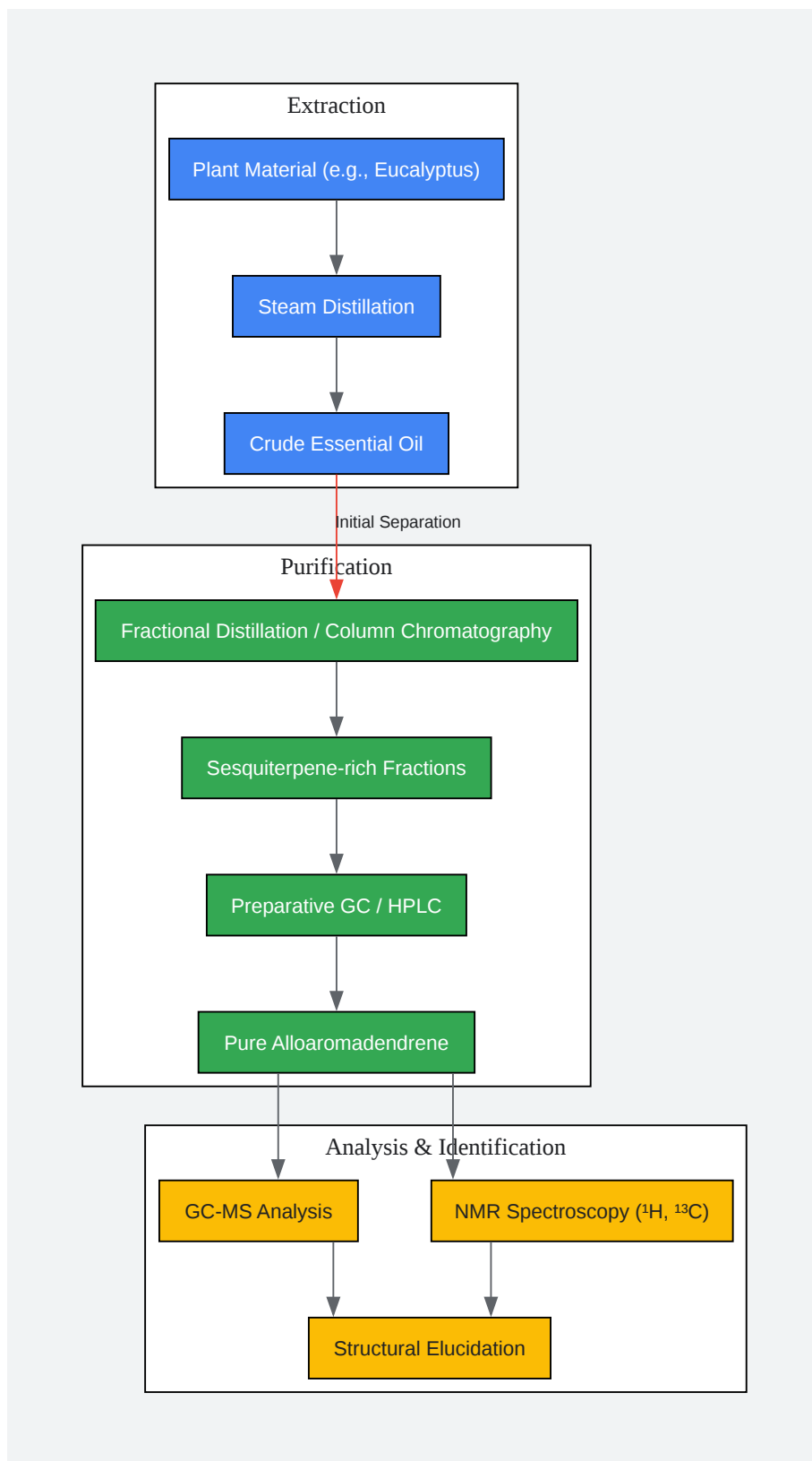
**Alloaromadendrene** should be stored under refrigeration in tightly sealed containers to prevent oxidation and degradation. The recommended storage temperature is between 2-8°C. It is classified as a combustible liquid.

## Experimental Protocols

The isolation and characterization of **alloaromadendrene** from natural sources involve a multi-step process.

## Isolation and Purification Workflow

Natural products like **alloaromadendrene** are typically isolated from complex plant extracts or essential oils. The general workflow involves extraction followed by chromatographic purification.



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**Caption:** General workflow for isolation and identification of alloaromadendrene.

### Methodology Details:

- **Extraction:** Volatile compounds like **alloaromadendrene** are typically extracted from plant material using steam distillation. This process yields a crude essential oil containing a mixture of terpenes.
- **Fractionation:** The crude oil is often subjected to fractional distillation to separate compounds based on boiling point differences. Further separation is achieved using column chromatography with a stationary phase like silica gel. A non-polar solvent system is used to elute the hydrocarbon fractions.
- **Purification:** Fractions identified as containing **alloaromadendrene** (e.g., by analytical TLC or GC-MS) are further purified using preparative techniques like High-Performance Liquid Chromatography (HPLC) or preparative Gas Chromatography (GC) to yield the pure compound.

## Analytical Characterization Protocol

### Gas Chromatography-Mass Spectrometry (GC-MS):

- **Objective:** To identify and quantify **alloaromadendrene** in a sample.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A non-polar capillary column (e.g., DB-5, HP-5MS) is typically used for separating sesquiterpenes.
- **Carrier Gas:** Helium is commonly used as the carrier gas.
- **Temperature Program:** A temperature gradient is employed to elute compounds based on their volatility. A typical program might start at 60°C and ramp up to 240°C at a rate of 3-5°C/min.
- **Injection:** The sample, diluted in a suitable solvent (e.g., hexane), is injected into the heated inlet.
- **Detection (MS):** The mass spectrometer is operated in electron ionization (EI) mode (typically at 70 eV). Data is collected in full scan mode.

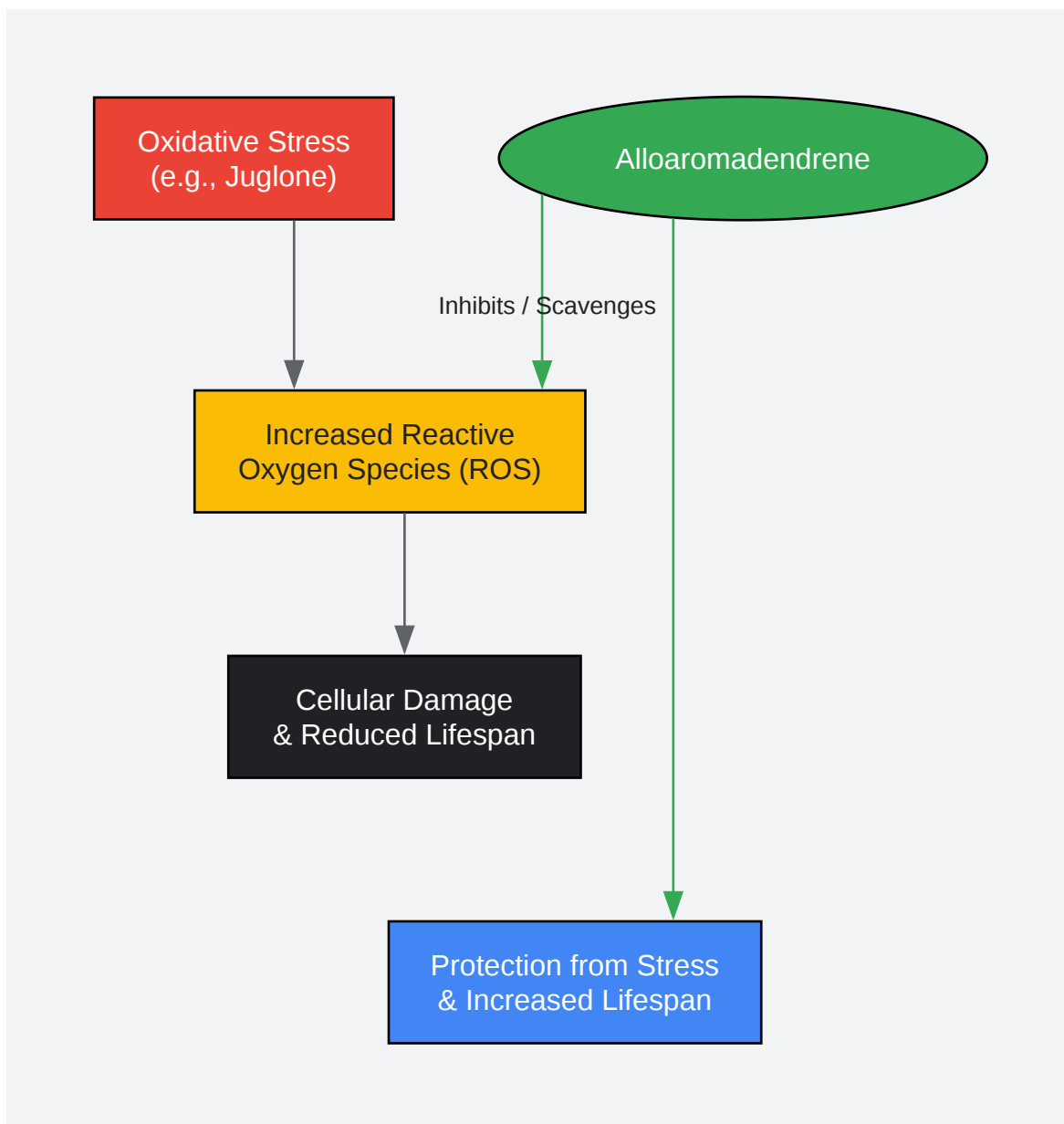
- Identification: **Alloaromadendrene** is identified by comparing its retention index (Kovats index) and its mass spectrum with those of a known standard or with data from spectral libraries like NIST. The standard non-polar Kovats retention index is typically in the range of 1436-1455.

## Biological Activity and Potential Applications

Recent studies have highlighted the potential biological activities of **alloaromadendrene**, suggesting its utility in drug development.

### Antioxidant and Anti-aging Effects

**Alloaromadendrene**, isolated from the leaves of *Cinnamomum osmophloeum*, has demonstrated significant antioxidant properties. Research has shown that it can protect the nematode *Caenorhabditis elegans* from oxidative stress induced by juglone (a walnut quinone) and subsequently prolong its lifespan. This protective effect suggests potential applications in age-related disease research.



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**Caption:** Protective mechanism of **alloaromadendrene** against oxidative stress.

## Other Applications

**Alloaromadendrene** is also utilized as a chiral building block in the asymmetric synthesis of other complex molecules and natural products. Its presence in various plant species makes it a useful marker in chemotaxonomic studies.

## Conclusion



**Alloaromadendrene** is a well-characterized sesquiterpene with a distinct chemical structure and a range of physical properties that facilitate its isolation and identification. Standard analytical protocols, primarily GC-MS and NMR, are well-established for its analysis. Emerging research into its antioxidant and life-extending properties in model organisms like *C. elegans* opens promising avenues for its investigation in the fields of pharmacology and drug development. This guide provides a foundational repository of technical data to support and encourage further research into this intriguing natural product.

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